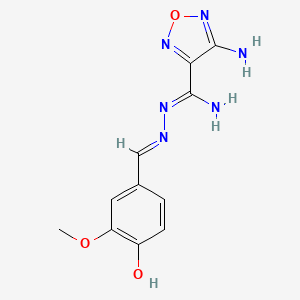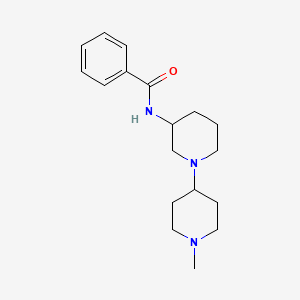![molecular formula C17H26N2O4S B6042140 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6042140.png)
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as EPEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the threshold for pain perception, reduce inflammation, and decrease neuronal excitability. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One of the advantages of using 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity, which allows for the precise modulation of specific neurotransmitter systems. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has a relatively long half-life, making it suitable for long-term experiments. However, one of the limitations of using 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide is its high cost and limited availability.
将来の方向性
There are several future directions for the study of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for other neurological disorders such as anxiety and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide could lead to its wider availability and increased use in research.
合成法
The synthesis of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by the reaction of the resulting product with piperidine-4-carboxylic acid ethyl ester and sulfonyl chloride. The final product is obtained through purification using column chromatography.
科学的研究の応用
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to exhibit potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
1-ethylsulfonyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-24(21,22)19-11-9-15(10-12-19)17(20)18-13(2)14-5-7-16(23-3)8-6-14/h5-8,13,15H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYIAYYIGWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042063.png)

![N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6042094.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B6042099.png)
![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)
![7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B6042118.png)
![(3R*,4R*)-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6042122.png)
![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6042130.png)
![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6042142.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B6042146.png)

![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042166.png)

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B6042177.png)